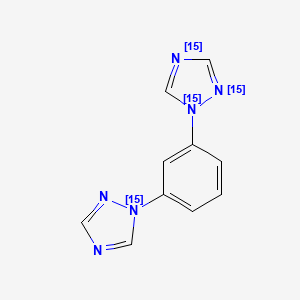![molecular formula C23H27FN4O2 B589171 3-[2-[4-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one CAS No. 1005191-81-0](/img/structure/B589171.png)
3-[2-[4-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-[2-[4-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one” is also known as Paliperidone . It has a molecular weight of 426.48 .
Synthesis Analysis
The synthesis of this compound involves condensing (2-methyl-6,7,8,9-tetrahydro-4 H-pyrido- [1,2-a]pyrimidin-3-yl)-acetaldehyd with 6-fluoro-3-piperidinyl)-1,2-benzisoxazole to yield the intermediate enamine, 3- {2- [4- (6-fluoro-benzo [d]isoxazol-3-yl)-piperidin-1-yl]vinyl}-2-methyl-6,7,8,9-tetrahydro-pyrido [1,2,-a]pyrimidin-4 -one followed by reduction of such an enamine .Molecular Structure Analysis
The empirical formula of this compound is C23H27FN4O3 . For more detailed structural analysis, spectroscopic methods such as NMR, FTIR, and Raman can be used .Physical And Chemical Properties Analysis
The compound has a molecular weight of 426.48 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Antibacterial Activity
This compound has been explored for its potential in combating bacterial infections. A study has shown that derivatives of this compound exhibit antibacterial effects against Staphylococcus aureus when evaluated by the agar well diffusion method . This suggests its potential use in developing new antimicrobial drugs to improve quality of life and explore new areas of medicine.
Alzheimer’s Disease Treatment
The structure of this compound is significant in the pharmaceutical field, particularly as an intermediate in the synthesis of paliperidone . Paliperidone is the primary active metabolite of the antipsychotic risperidone and is used in the treatment of schizophrenia. Moreover, N-benzylpiperidine benzisoxazole derivatives, related to this compound, are selective inhibitors of the enzyme acetylcholinesterase (AChE), which are used for the treatment of Alzheimer’s disease .
Antipsychotic Medication Development
As an important intermediate in the synthesis of paliperidone, this compound contributes to the development of antipsychotic medications. Paliperidone itself is used to treat schizophrenia and schizoaffective disorder, indicating the compound’s role in mental health therapeutics .
Analgesic and Anticonvulsant Properties
Isoxazole derivatives, which include the benzoxazole moiety present in this compound, have been found to exhibit analgesic and anticonvulsant activities . This opens up research avenues for the compound’s application in pain management and seizure control.
Anticancer Research
The isoxazole ring, a part of this compound’s structure, is also associated with anticancer activities . This suggests that the compound could be a valuable scaffold for designing new anticancer drugs.
Serotonergic and Dopaminergic Receptor Affinity
Compounds with an isoxazole ring, such as this one, have shown affinity for serotonergic and dopaminergic receptors . This property is crucial for the development of drugs targeting various psychiatric and neurological disorders.
Pharmaceutical and Medicinal Chemistry
The compound’s structure, featuring a 1,2-benzoxazole moiety, is of prime importance in pharmaceutical and medicinal chemistry. It serves as a core scaffold for numerous pharmacologically active drugs, highlighting its versatility in drug design .
Synthesis of Paliperidone
This compound is a key intermediate in the synthesis of paliperidone, an antipsychotic medication. The synthetic route to create N-substituted derivatives of this compound has been described, with yields ranging from 55–92% in relatively short reaction times . This efficient synthesis is crucial for the large-scale production of paliperidone.
properties
IUPAC Name |
3-[2-[4-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-26-19-6-5-17(24)14-20(19)30-22/h5-6,14,16H,2-4,7-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKHEHSONAOWSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NC5=C(O4)C=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-[4-(6-Fluoro-2-benzoxazolyl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

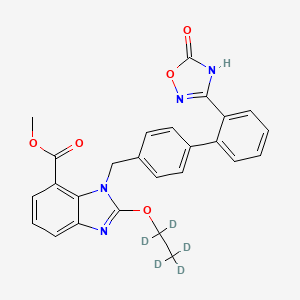


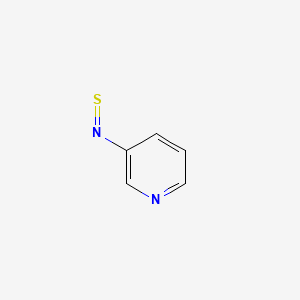
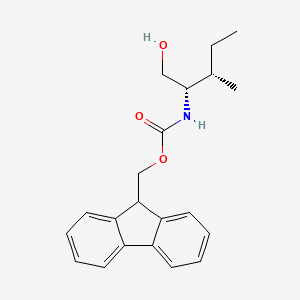
![Dibenzo[a,i]pyrene-d14](/img/structure/B589101.png)

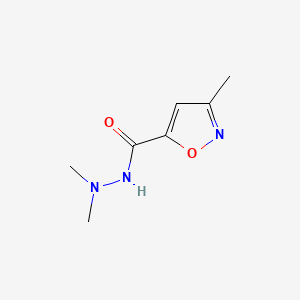
![Indeno[1,2,3-cd]pyrene-d12](/img/structure/B589106.png)
![Dibenzo[a,h]anthracene-d14](/img/structure/B589107.png)
